Cas no 850894-55-2 (ipomoeassin E)

ipomoeassin E structure
Productnaam:ipomoeassin E
ipomoeassin E Chemische en fysische eigenschappen
Naam en identificatie
-
- ipomoeassin E
- tetradecanoic acid, 5-(acetyloxy)-11-[[6-deoxy-2-O-[3-O-[(2E)-2-methyl-1-oxo-2-butenyl]-4-O-[(2E)-1-oxo-3-phenyl-2-propenyl]-beta-D-glucopyranosyl]-beta-D-galactopyranosyl]oxy]-4-oxo-, intramol.1,6''-ester, (5S,11S)-
- (-)-Ipomoeassin E
- 850894-55-2
- [(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate
- CHEMBL443118
- ((1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-((E)-3-phenylprop-2-enoyl)oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo(21.3.1.03,8)heptacosan-25-yl) (E)-2-methylbut-2-enoate
-
- Inchi: InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3
- InChI-sleutel: ZGJXOLWJZBARNR-UHFFFAOYSA-N
- LACHT: [H]OC1([H])C2([H])OC3([H])C([H])(OC([H])(C([H])(O[H])C3([H])O[H])C([H])([H])[H])OC([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])(OC(=O)C([H])([H])[H])C(=O)C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])(O2)C([H])(OC(=O)C([H])=C([H])C=4C([H])=C([H])C([H])=C([H])C4[H])C1([H])OC(=O)C(=C([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]
Berekende eigenschappen
- Exacte massa: 818.37248576Da
- Monoisotopische massa: 818.37248576Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 16
- Zware atoomtelling: 58
- Aantal draaibare bindingen: 11
- Complexiteit: 1420
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 12
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 220Ų
- XLogP3: 4.075
ipomoeassin E Gerelateerde literatuur
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
850894-55-2 (ipomoeassin E) Gerelateerde producten
- 1316219-30-3(4-(5-Bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide)
- 2679938-86-2(rac-(1R,5R)-4,4-difluoro-5-{[(prop-2-en-1-yloxy)carbonyl]amino}cycloheptane-1-carboxylic acid)
- 1341491-84-6(2-amino-N-(3,3,3-trifluoropropyl)acetamide)
- 937618-98-9(3-(2,4-dimethoxyphenyl)methylazetidine)
- 1014087-72-9(3-methoxy-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide)
- 1805571-68-9(5-Bromomethyl-3-cyano-2-mercaptobenzoic acid)
- 2034340-89-9(ethyl 4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazine-1-carboxylate)
- 2411200-21-8(N-[2-[[1-(3,4-Dimethylphenyl)ethyl]amino]-2-oxoethyl]-N-ethyl-2-propenamide)
- 897845-98-6(2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide)
- 2172580-40-2(3-(cyclopropylmethyl)-N-ethyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk
